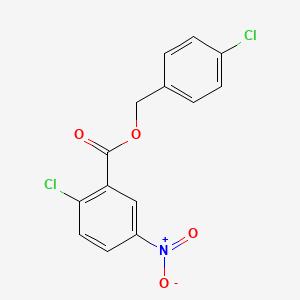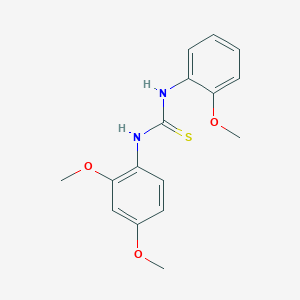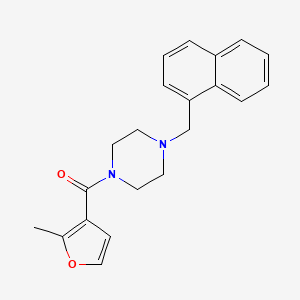
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine, also known as MNBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. In
Wirkmechanismus
The mechanism of action of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the target organism. This compound has been shown to inhibit the growth of bacteria by disrupting the cell membrane and inhibiting DNA synthesis. This compound has also been shown to inhibit the growth of fungi by disrupting the cell wall and inhibiting ergosterol synthesis. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different organisms. In bacteria, this compound has been shown to inhibit the activity of various enzymes, including DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and cell division. In fungi, this compound has been shown to inhibit the synthesis of ergosterol, which is an essential component of the fungal cell membrane. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase pathway. In animal studies, this compound has been shown to cross the blood-brain barrier and exhibit neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has several advantages for lab experiments, including its high yield and purity, easy synthesis method, and potential applications in various fields. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine, including:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in various fields.
2. Development of new derivatives of this compound with improved pharmacological properties.
3. Further studies on the potential use of this compound as a drug delivery system.
4. Development of new pesticides based on the insecticidal and fungicidal properties of this compound.
5. Investigation of the potential use of this compound in materials science for the synthesis of new materials with unique properties.
In conclusion, this compound is a chemical compound with potential applications in various fields, including medicine, agriculture, and materials science. Further studies are needed to fully understand its mechanism of action and potential applications. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. The future directions for the study of this compound are promising and could lead to the development of new drugs, pesticides, and materials with unique properties.
Synthesemethoden
The synthesis of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine involves the reaction of 4-methylbenzyl chloride and 3-nitrobenzyl chloride with piperazine in the presence of a base. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The product is obtained in high yield and purity after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, this compound has been shown to exhibit insecticidal and fungicidal activities, making it a potential candidate for the development of new pesticides. In materials science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-5-7-17(8-6-16)14-20-9-11-21(12-10-20)15-18-3-2-4-19(13-18)22(23)24/h2-8,13H,9-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMLGCOEGOYMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-beta-alanine](/img/structure/B5764567.png)


![N,N-dimethyl-2-[(4-methyl-6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5764598.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5764610.png)
![ethyl 4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5764618.png)





![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)